N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-4,12,14-15H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBEYDZDSRWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification is achieved through crystallization or recrystallization techniques to obtain the pure dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
The pharmacological spectrum of N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride includes:
- Anticancer Activity : Compounds containing piperidine structures have shown potential as anticancer agents. For instance, derivatives have been developed that target specific cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties : Research indicates that piperidine derivatives exhibit antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for further development in infectious disease treatment .
- Neurological Effects : Piperidine derivatives are known for their role in treating neurological disorders. For example, modifications of piperidine structures have been linked to improved activity against Alzheimer's disease through the inhibition of acetylcholinesterase .
- Analgesic Effects : Some studies suggest that this compound may possess analgesic properties similar to other piperidine-based analgesics like meperidine, providing a basis for pain management therapies .
Anticancer Research
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
Antimicrobial Activity
In another study, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)piperidine-4-amine dihydrochloride
- N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride
- N-(3,4-Dichlorobenzyl)piperidine-4-amine dihydrochloride
Uniqueness
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .
Biological Activity
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, classified under the category of 4-benzylpiperidines, features a piperidine ring substituted at the 4-position with a 4-chlorobenzyl group. Its molecular formula is C19H22ClN5·2HCl, and it is primarily utilized in research settings rather than for therapeutic use in humans.
The structure of this compound allows for various chemical interactions due to its functional groups. The primary amine can engage in nucleophilic substitution reactions, while the chlorobenzyl group may undergo electrophilic aromatic substitution. These properties enable the compound to participate in synthetic pathways that could lead to derivatives with altered biological profiles.
| Property | Description |
|---|---|
| Molecular Formula | C19H22ClN5·2HCl |
| Functional Groups | Primary amine, chlorobenzyl group |
| Research Applications | Organic synthesis, enzyme inhibition studies |
Antibacterial and Antifungal Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that certain piperidine derivatives can effectively inhibit various bacterial strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances antibacterial activity .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It may influence key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and certain infections . The compound's ability to inhibit these enzymes suggests it could play a role in neuroprotective therapies and antimicrobial treatments.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated several piperidine derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis, finding that modifications on the piperidine ring significantly impacted their efficacy .
- Enzyme Inhibition : In vitro studies demonstrated that compounds similar to this compound exhibited strong inhibitory effects on AChE, suggesting potential applications in neurodegenerative disease treatment .
- Cancer Research : The compound has been highlighted as a potential candidate for cancer therapy due to its interaction with signaling pathways such as PI3K-Akt-mTOR, which are crucial in tumor growth regulation .
Q & A
Q. What is the standard synthetic route for N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves a stereochemically controlled alkylation of proline with 4-chlorobenzyl chloride to form the piperidine core, followed by amide coupling with a pyridine derivative. Key steps include:
- Alkylation: Use of base (e.g., NaOH) to deprotonate proline, enabling nucleophilic attack on 4-chlorobenzyl chloride. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
- Amide Coupling: Activation of the carboxylic acid intermediate (e.g., via HATU or EDC) for reaction with N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide dihydrochloride. Solvent choice (e.g., DMF or DCM) and temperature (0–25°C) are critical to minimize racemization .
- Salt Formation: Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the piperidine ring structure, benzyl substituents, and hydrochloride salt formation. Key signals include aromatic protons (δ 7.2–7.4 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 299.14 for C₁₂H₁₇ClN₂·2HCl) .
- Elemental Analysis: Confirm Cl⁻ content (~22.5% for dihydrochloride form) .
- X-ray Crystallography: Optional for absolute stereochemistry determination, if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage: Keep in a tightly sealed container at 2–8°C, protected from moisture and light .
- Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
- Waste Disposal: Follow hazardous waste guidelines (e.g., incineration for organic salts) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Reaction Optimization:
- Temperature Control: Maintain ≤25°C during alkylation to reduce side reactions (e.g., over-alkylation) .
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
- Purification: Use column chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
- Scale-Up Considerations: Replace batch reactors with flow chemistry systems to enhance reproducibility and reduce reaction time .
Q. What experimental strategies are used to investigate its biological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- In Vitro Assays:
- Cell-Based Studies:
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers: Western blotting for caspase-3/9 activation .
- In Silico Modeling: Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How should researchers address contradictions in reported biological data for this compound?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under identical conditions (e.g., cell line passage number, serum batch) .
- Control Experiments: Include positive controls (e.g., known inhibitors) and validate assay specificity via gene knockout/CRISPR models .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch compound variability via HPLC .
- Mechanistic Studies: Use orthogonal methods (e.g., SPR for binding affinity, patch-clamp electrophysiology for ion channel effects) to confirm activity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC. The compound is stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions .
- Thermal Stability: Store at 40°C/75% RH for 4 weeks; monitor color change and purity loss. Degradation products include dechlorinated analogs and piperidine ring-opened species .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; use amber glass vials to prevent photodegradation .
Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications:
- Benzyl Substituents: Replace 4-chlorobenzyl with fluorinated or nitro groups via Suzuki-Miyaura coupling .
- Piperidine Ring: Introduce methyl or carbonyl groups at the 4-position using reductive amination or Grignard reactions .
- Salt Forms: Synthesize alternative salts (e.g., sulfate, citrate) to modulate solubility .
- Biological Evaluation: Test derivatives in parallel assays (e.g., IC₅₀ shifts ≥10-fold indicate critical SAR nodes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
